1-(2,2-Difluoroethyl)proline
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Overview
Description
1-(2,2-Difluoroethyl)proline is a synthetic compound with the molecular formula C7H11F2NO2 and a molecular weight of 179.16 g/mol . It is a derivative of proline, an amino acid, where the ethyl group is substituted with two fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
The compound is known to be a lipophilic hydrogen bond donor in medicinal chemistry , suggesting it may interact with a variety of biological targets.
Mode of Action
The compound is known to undergo electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation allows access to a wide range of 2,2-difluoroethylated nucleophiles, including the drugs Captopril, Normorphine, and Mefloquine .
Biochemical Pathways
Proline metabolism, which may be related to this compound, is known to influence cell death and survival in microorganisms, plants, and animals . Proline catabolism generates H2O2 as a by-product, thereby activating antioxidant signaling pathways .
Pharmacokinetics
The incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity . Furthermore, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .
Result of Action
The compound’s ability to undergo electrophilic 2,2-difluoroethylation suggests it may influence a variety of biological processes .
Action Environment
The stability of the difluoroethyl group suggests it may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the metabolism of proline, a stress substrate . The enzymes utilizing proline respond to stress signaling, and the metabolism of proline serves special stress functions
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to fully understand these effects.
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
1-(2,2-Difluoroethyl)proline is believed to be involved in the metabolic pathways of proline This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Difluoroethyl)proline can be synthesized through several methods, including:
Radical Chemistry: Minisci-type radical chemistry can be employed to achieve difluoromethylation at specific sites on the proline molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized proline derivatives .
Scientific Research Applications
1-(2,2-Difluoroethyl)proline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid
- L-Proline, 1-(2,2-difluoroethyl)-
Comparison: 1-(2,2-Difluoroethyl)proline is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to other proline derivatives. This makes it particularly valuable in applications requiring enhanced stability, reactivity, or specific biological activity .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-6(9)4-10-3-1-2-5(10)7(11)12/h5-6H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIFVURVOWEOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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